Hexane-d14
Overview
Description
Mechanism of Action
Target of Action
Hexane-d14, also known as Tetradecadeuterohexane , is primarily used as a deuterated NMR (Nuclear Magnetic Resonance) solvent . Its primary target is the molecules under study in NMR-based research and analyses .
Mode of Action
As an NMR solvent, this compound interacts with the molecules under study by providing a medium that allows for the effective transmission of magnetic resonance. This enables researchers to study the structure and properties of these molecules .
Result of Action
The use of this compound as an NMR solvent results in more accurate and detailed NMR spectra of the molecules under study. This allows for a better understanding of the molecule’s structure and properties .
Action Environment
The efficacy and stability of this compound as an NMR solvent can be influenced by environmental factors such as temperature and magnetic field strength. Proper storage and handling conditions, such as maintaining it in a cool, well-ventilated area, are also important for preserving its effectiveness .
Preparation Methods
Hexane-d14 is synthesized through the catalytic exchange of hydrogen atoms in hexane with deuterium atoms. This process typically involves the use of a deuterium gas atmosphere and a suitable catalyst, such as platinum or palladium, under high temperature and pressure conditions . Industrial production methods follow similar principles but are scaled up to produce larger quantities of the compound.
Chemical Reactions Analysis
Hexane-d14 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated alcohols, aldehydes, and carboxylic acids. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions of this compound typically involve the use of hydrogen gas and a metal catalyst, such as palladium on carbon, to produce deuterated alkanes.
Substitution: this compound can undergo substitution reactions where deuterium atoms are replaced by other atoms or groups.
Scientific Research Applications
Hexane-d14 is widely used in scientific research, particularly in the following areas:
Chemistry: As a solvent in NMR spectroscopy, this compound helps in the analysis of complex organic molecules by providing a clear background signal.
Biology: In biological research, this compound is used to study the interactions of deuterated compounds with biological systems, aiding in the understanding of metabolic pathways and enzyme mechanisms.
Medicine: this compound is employed in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Comparison with Similar Compounds
Hexane-d14 is unique due to its complete deuteration, which distinguishes it from other similar compounds. Some similar compounds include:
Pentane-d12: A deuterated form of pentane used in NMR spectroscopy.
Cyclohexane-d12: A deuterated form of cyclohexane used in NMR spectroscopy.
Chloroform-d: A deuterated form of chloroform used in NMR spectroscopy.
Tetrahydrofuran-d8: A deuterated form of tetrahydrofuran used in NMR spectroscopy.
These compounds share the common feature of being deuterated solvents used in NMR spectroscopy, but this compound is unique due to its specific structure and properties.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecadeuteriohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKZOEOYAKHREP-ZLKPZJALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176050 | |
Record name | Hexane-d14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21666-38-6 | |
Record name | Hexane-d14 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021666386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexane-d14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexan-d14 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of hexane-d14 in research?
A1: this compound is primarily utilized in scientific research as a solvent and a tracer molecule due to its distinct properties from standard hexane. Its applications span across various fields:
- Spectroscopy: this compound serves as a non-interfering solvent in nuclear magnetic resonance (NMR) spectroscopy, enabling researchers to study the behavior and properties of other molecules without interference from the solvent signals [, , ]. For instance, it's been used to analyze the conformational behavior of n-alkanes in different chemical environments [].
- Neutron Scattering: In neutron scattering studies, this compound helps investigate the structure and dynamics of materials, such as the aggregate structures of surfactants [] and the nanoscale structure of polyethylene during vapor sorption []. Its different neutron scattering length density compared to hydrogenated hexane allows researchers to highlight specific structures and interactions.
- Isotope Effect Studies: Researchers employ this compound to study isotope effects on chemical reactions and molecular dynamics [, , ]. This is because replacing hydrogen with deuterium alters reaction rates and pathways, offering insights into reaction mechanisms and molecular behavior. For instance, it was used to investigate the isotope effect on the photoinduced isomerization of alkyl radicals [] and turbulent burning velocities [].
- Environmental Studies: this compound is utilized as a tracer in environmental studies to investigate the fate and transport of pollutants in the environment [].
Q2: How does the use of this compound in NMR differ from standard hexane?
A2: Standard hexane contains hydrogen atoms (1H), which produce strong signals in 1H NMR spectroscopy. This often obscures signals from the molecules being studied. This compound, with its deuterium atoms (2H), is 'silent' in 1H NMR, providing a clear background for observing the target molecules without signal overlap [, , ].
Q3: The research mentions "aggregate structures." How does this compound contribute to understanding them?
A3: this compound is used as a solvent in small-angle neutron scattering (SANS) studies to explore the formation and behavior of aggregates, such as micelles formed by surfactants []. The scattering contrast between this compound and the molecules under investigation provides information about aggregate size, shape, and interactions.
Q4: Can you elaborate on the "isotope effect" observed in studies using this compound?
A4: The isotope effect refers to the differences in the chemical and physical properties of molecules when one or more atoms are replaced with their isotopes. In the context of this compound, substituting hydrogen with deuterium can lead to changes in reaction rates and pathways. This is attributed to the mass difference between the isotopes, affecting bond vibrational frequencies and, consequently, reaction kinetics [, ]. For instance, a study observed a significant suppression of photoinduced isomerization of hexyl radicals when deuterated hexane was used [].
Q5: How does this compound contribute to understanding molecular dynamics within confined spaces?
A5: this compound's dynamic behavior within confined spaces like zeolites [] or other porous materials can be studied using techniques like 2H NMR. By analyzing the spectral changes with temperature, researchers can deduce information about the molecule's mobility, preferred adsorption sites, and the energy barriers associated with its movement within the confined environment [].
Q6: Are there any environmental concerns regarding this compound?
A6: While this compound is not directly mentioned as a pollutant in the provided research, its use as a tracer in environmental studies [] indicates a potential concern for its release and fate in the environment. It's crucial to handle and dispose of deuterated compounds responsibly, considering potential long-term effects and employing strategies to minimize environmental impact.
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